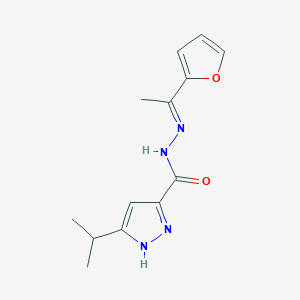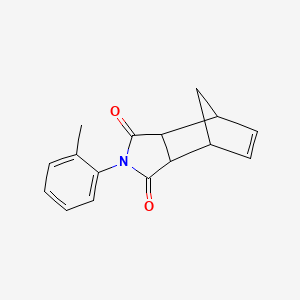
N'-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazol-5-carbohydrazid ist eine heterocyclische Verbindung, die aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie, der organischen Synthese und der Materialwissenschaft großes Interesse geweckt hat. Diese Verbindung enthält einen Furanring, einen Pyrazolring und eine Carbohydrazidgruppe, die zu ihren einzigartigen chemischen Eigenschaften und ihrer Reaktivität beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazol-5-carbohydrazid erfolgt typischerweise durch Kondensation von 2-Acetylfuran mit 3-Isopropyl-1H-pyrazol-5-carbohydrazid unter sauren oder basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Gemisch wird mehrere Stunden unter Rückfluss erhitzt, um eine vollständige Reaktion zu gewährleisten. Das Produkt wird anschließend durch Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung durch den Einsatz von kontinuierlichen Durchflussreaktoren, die eine bessere Kontrolle der Reaktionsbedingungen und höhere Ausbeuten ermöglichen, hochskaliert werden. Der Einsatz von automatisierten Systemen zur Überwachung und Steuerung der Reaktionsparameter kann die Effizienz und Reproduzierbarkeit des Syntheseprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazol-5-carbohydrazid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furan-2-carbonsäurederivate zu bilden.
Reduktion: Der Pyrazolring kann reduziert werden, um Pyrazolin-Derivate zu bilden.
Substitution: Die Carbohydrazidgruppe kann nucleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine, Thiole und Alkohole können in Substitutionsreaktionen unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Furan-2-carbonsäurederivate.
Reduktion: Pyrazolin-Derivate.
Substitution: Verschiedene substituierte Carbohydrazidderivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf seine antimikrobiellen und antifungalen Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N'-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazol-5-carbohydrazid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen wie Enzymen und Rezeptoren. Der Furan- und der Pyrazolring können an π-π-Wechselwirkungen und Wasserstoffbrückenbindungen beteiligt sein, die die Aktivität dieser Ziele modulieren können. Darüber hinaus kann die Carbohydrazidgruppe kovalente Bindungen mit nucleophilen Stellen an Proteinen bilden, was zu einer Hemmung ihrer Aktivität führt.
Wirkmechanismus
The mechanism of action of N’-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyrazole rings can participate in π-π interactions and hydrogen bonding, which can modulate the activity of these targets. Additionally, the carbohydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N'-(1-(Furan-2-yl)ethylidene)benzohydrazid: Ähnliche Struktur, aber mit einem Benzolring anstelle eines Pyrazolrings.
2-((1-Furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amin: Enthält einen Thiazolring anstelle eines Pyrazolrings.
N'-(Furan-2-ylmethylen)-2-hydroxybenzohydrazid: Ähnliche Struktur, aber mit einer Hydroxylgruppe am Benzolring.
Einzigartigkeit
N'-(1-(Furan-2-yl)ethylidene)-3-isopropyl-1H-pyrazol-5-carbohydrazid ist einzigartig durch das Vorhandensein sowohl eines Furan- als auch eines Pyrazolrings, die ihm unterschiedliche chemische Eigenschaften und Reaktivität verleihen.
Eigenschaften
CAS-Nummer |
303104-12-3 |
|---|---|
Molekularformel |
C13H16N4O2 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-8(2)10-7-11(16-15-10)13(18)17-14-9(3)12-5-4-6-19-12/h4-8H,1-3H3,(H,15,16)(H,17,18)/b14-9+ |
InChI-Schlüssel |
UKVGXSWHWMKYFJ-NTEUORMPSA-N |
Isomerische SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CO2 |
Kanonische SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672355.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11672361.png)
![N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11672365.png)
![Ethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11672373.png)
![5-[(2E)-2-benzylidenehydrazinyl]-4-chloropyridazin-3(2H)-one](/img/structure/B11672376.png)
![N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11672377.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-chlorobenzohydrazide](/img/structure/B11672378.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672384.png)
![(5E)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B11672391.png)
![4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11672398.png)
![4-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11672399.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672409.png)

